Allyl 2-pyridyl ether
Overview
Description
Synthesis Analysis
Allyl 2-pyridyl ether can be synthesized using various methods. For instance, one of the most common methods involves the use of Grignard reagents in combination with BF3·OEt2 and CuBr·SMe2/L2 . This method enables the use of long-challenging low reactive allylic substrates in the asymmetric allylic alkylation (AAA) reaction .Molecular Structure Analysis
The molecular formula of Allyl 2-pyridyl ether is C8H9NO . The molecular weight is 135.16 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
Allyl 2-pyridyl ether undergoes various chemical reactions. For instance, it can undergo a Claisen rearrangement, which is a powerful synthetic tool in organic synthesis . This rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks .Scientific Research Applications
Synthesis and Organic Chemistry
Allyl 2-pyridyl ethers, such as those synthesized through SNAr-type etherification, are important intermediates in organic synthesis. They can be produced via transition metal-free methods, achieving good yields and optimizing reactions for various allyl alcohols. This process is significant for advancing organic synthetic methodologies (Huo et al., 2020). Additionally, allyl pyridyl ethers undergo Claisen Rearrangement, a reaction in nitrogen heterocyclic systems, leading to the formation of complex molecular structures useful in various chemical syntheses (Thyagarajan, 1967).
Catalysis and Reaction Mechanisms
Allyl 2-pyridyl ethers are involved in reactions where they serve as substrates for catalytic processes. For instance, their use in indium-promoted additions to oxime ethers in aqueous media showcases their role in facilitating reactions with both reactivity and stereochemical implications (Bernardi et al., 2003). Additionally, these ethers participate in coupling reactions with Grignard reagents, demonstrating regioselective alkylations important in organic chemistry (MukaiyamaTeruaki et al., 1978).
Environmental and Green Chemistry
In the context of green chemistry, allyl 2-pyridyl ethers are used in reactions like the microwave-assisted cycloaddition with CO2, highlighting their potential in creating environmentally friendly processes. Such studies emphasize the efficiency of using ionic liquids as catalysts for rapid, solvent-free reactions under moderate conditions (Tharun et al., 2014).
Advanced Organic Transformations
Allyl 2-pyridyl ethers are also key in more advanced organic transformations. They undergo deoxygenation and allylation/vinylation under visible light-induced conditions, showcasing innovative methods for generating alkyl radicals. This highlights their role in new synthetic pathways and the development of radical chemistry (Wang et al., 2022).
Future Directions
properties
IUPAC Name |
2-prop-2-enoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-10-8-5-3-4-6-9-8/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLLWFVQZIHMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207043 | |
Record name | Allyl 2-pyridyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-pyridyl ether | |
CAS RN |
5831-77-6 | |
Record name | 2-(2-Propen-1-yloxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5831-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl 2-pyridyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5831-77-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allyl 2-pyridyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl 2-pyridyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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